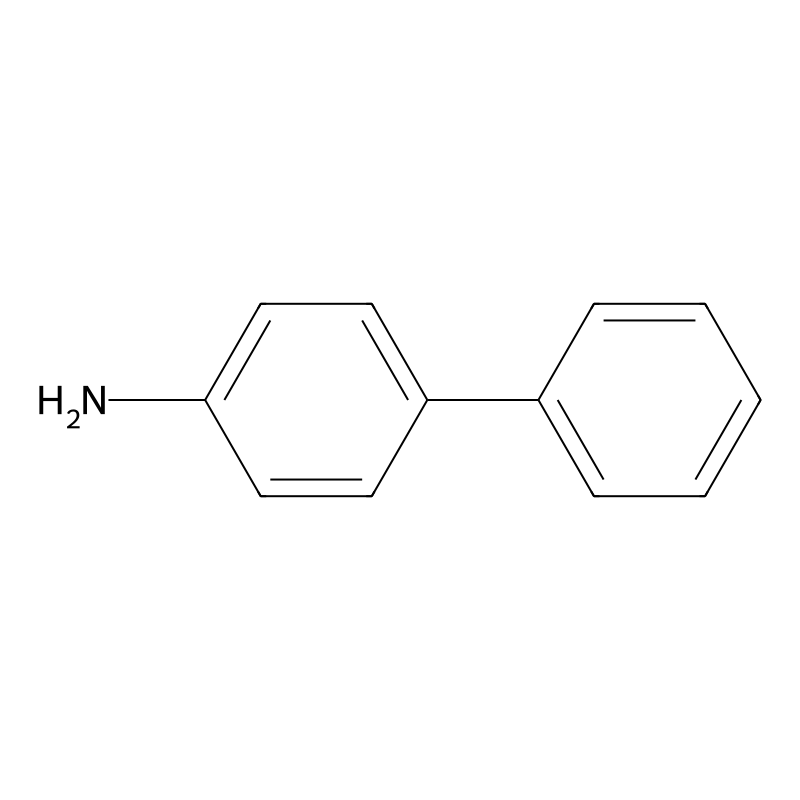

4-Aminobiphenyl

C6H5-C6H4NH2

C12H11N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5-C6H4NH2

C12H11N

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in cold water; readily soluble in hot water

Soluble in ethanol, ether, acetone, chloroform

Soluble in dichloromethane, DMSO, methanol

Soluble in lipids

Solubility in water, g/100ml at 25 °C: 0.2 (poor)

Slight

Synonyms

Canonical SMILES

Rubber Antioxidant

In the past, 4-Aminobiphenyl served as an additive in rubber products to prevent degradation. However, concerns regarding its carcinogenicity led to the discontinuation of this use [National Toxicology Program (NTP), Report on Carcinogens, Fifteenth Edition, ].

Dye Intermediate

4-Aminobiphenyl was also historically employed as a starting material in the production of certain dyes. Similar to its use in rubber, concerns about its carcinogenic potential led to the development of alternative dye intermediates [International Agency for Research on Cancer (IARC), Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63, ].

Current Use in Research

Model Carcinogen

Because of its well-established carcinogenic properties, 4-Aminobiphenyl can be employed as a positive control in studies investigating mechanisms of carcinogenesis and the development of potential anti-cancer drugs [NTP, Report on Carcinogens, Fifteenth Edition, ].

Understanding Carcinogenesis

Researchers may utilize 4-Aminobiphenyl in highly controlled environments to study the metabolic pathways and mechanisms by which certain chemicals can induce cancer. This knowledge can be crucial in identifying potential carcinogens and developing preventative measures [IARC, Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63, ].

4-Aminobiphenyl is an organic compound with the molecular formula C₁₂H₁₁N, recognized as a colorless to tan crystalline solid that may emit a floral odor. It is an amine derivative of biphenyl and is slightly soluble in cold water but readily soluble in hot water, ethanol, ether, acetone, and chloroform. This compound has been historically utilized as a rubber antioxidant and dye intermediate, although its commercial production ceased in the United States in the 1950s due to its carcinogenic properties. Notably, 4-aminobiphenyl is associated with bladder cancer in both humans and dogs, primarily through DNA damage mechanisms .

The primary mechanism of action associated with 4-ABP is its carcinogenic effect. Studies have shown that 4-ABP can be metabolized in the body, forming DNA adducts (attachments to DNA molecules) that can lead to mutations and uncontrolled cell growth, ultimately causing cancer []. The specific targets are tissues of the urinary system, including the bladder, ureter, and renal pelvis [].

4-ABP is a well-established human carcinogen, classified as Group 1 by the International Agency for Research on Cancer (IARC) []. Exposure to 4-ABP has been linked to an increased risk of bladder cancer in humans exposed occupationally during its production []. Case studies have documented a high prevalence of bladder tumors among workers in 4-ABP manufacturing facilities [].

The primary synthesis route for 4-aminobiphenyl involves the reduction of 4-nitrobiphenyl:

In addition to this method, it can also be synthesized by reducing 4-azidobiphenyl with diphosphorus tetraiodide. The compound exhibits weak basicity typical of aniline derivatives and can undergo various metabolic transformations in biological systems, particularly via cytochrome P450 enzymes leading to reactive metabolites that form DNA adducts .

The biological activity of 4-aminobiphenyl is primarily linked to its carcinogenic potential. It has been shown to induce genetic damage across multiple test systems, including mutations in bacterial strains and chromosomal aberrations in mammalian cells. The compound's metabolism generates highly reactive N-hydroxy metabolites that can bind to DNA, leading to mutations and potentially initiating cancerous processes . Furthermore, studies indicate that exposure to this compound can result in adverse effects such as methemoglobinemia, which reduces the blood's oxygen-carrying capacity .

- Reduction of 4-Nitrobiphenyl: The most common synthesis method involves catalytic hydrogenation or chemical reduction.

- Reduction of 4-Azidobiphenyl: Another method includes using diphosphorus tetraiodide.

- Nitration of Biphenyl: Producing 4-nitrobiphenyl through nitration provides a precursor for further reduction.

These methods highlight the versatility of chemical transformations applicable to 4-aminobiphenyl synthesis .

Historically, 4-aminobiphenyl has found applications in:

- Rubber Antioxidant: Used to enhance the durability of rubber products.

- Dye Intermediate: Served as a precursor in the manufacturing of various dyes.

- Research: Currently utilized in laboratories for studies related to carcinogenicity and metabolic pathways .

Due to its toxicological profile, its use has been heavily restricted and monitored.

Interaction studies have demonstrated that 4-aminobiphenyl undergoes metabolic activation primarily via cytochrome P450 enzymes (notably CYP1A2). This activation leads to the formation of N-hydroxy metabolites that are capable of binding to DNA. Research indicates that these interactions can result in significant genetic damage and mutations across different biological models, emphasizing the compound's role as a potential mutagen and carcinogen .

Several compounds share structural similarities with 4-aminobiphenyl, notably:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Aniline | Direct amine group | Less toxic; used in dye manufacturing |

| 4-Nitrobiphenyl | Nitro group | Precursor for synthesis; less carcinogenic |

| 1,4-Phenylenediamine | Diamine structure | More soluble; used in polymer production |

| N,N-Dimethylaniline | Dimethylated amine | Used as a solvent; lower toxicity |

While these compounds exhibit some overlapping characteristics with 4-aminobiphenyl, their distinct functional groups and toxicity profiles differentiate them significantly. For instance, while aniline is less toxic and widely used in dye production, 4-aminobiphenyl's strong association with cancer underscores its unique risk profile .

4-Aminobiphenyl’s carcinogenicity stems from its metabolic conversion into reactive intermediates that form stable DNA adducts. Upon exposure, 4-ABP undergoes hepatic oxidation via cytochrome P450 enzymes, yielding N-hydroxy-4-aminobiphenyl (N-OH-ABP), which further decomposes into aryl nitrenium ions [1]. These electrophilic species preferentially bind to the C8 position of deoxyguanosine, generating dG-C8-ABP adducts [2]. The persistence of these lesions disrupts DNA replication and repair mechanisms, leading to mutations in critical genes such as TP53 [1]. Detection of these adducts requires sophisticated analytical techniques to account for their low abundance in biological samples, often at levels as low as 1 adduct per 10^8–10^10 nucleotides [3] [5].

Structural Characterization of N-(Deoxyguanosin-8-yl)-4-Aminobiphenyl

Chemical Synthesis and Confirmation

The principal DNA adduct of 4-ABP, dG-C8-ABP, is synthesized in vitro by reacting N-hydroxy-4-aminobiphenyl with calf thymus DNA under acidic conditions [3]. Enzymatic hydrolysis of modified DNA followed by high-performance liquid chromatography (HPLC) isolates the adduct, which is characterized by its UV-Vis absorption maxima at 254 nm and 310 nm [3]. Electrospray ionization mass spectrometry (ESI-MS) confirms the adduct’s molecular weight (m/z 540.2 for [M+H]^+), with fragmentation patterns revealing the biphenyl moiety attached to deoxyguanosine [3]. Nuclear magnetic resonance (NMR) further validates the C8 linkage, distinguishing it from minor adducts at the N2 position [2].

Stability and Biological Relevance

dG-C8-ABP exhibits remarkable stability in vivo, with a half-life exceeding 72 hours in human bladder epithelial cells [2]. This persistence correlates with a dose-dependent increase in mutation frequency at the HPRT and TK loci, as demonstrated in TK6 lymphoblastoid cells exposed to N-OH-ABP [2]. Structural dynamics studies using molecular modeling indicate that the biphenyl group induces helical distortions, facilitating mispairing during replication [5]. Such distortions are implicated in G→T transversions, a hallmark of 4-ABP-induced mutagenesis [1].

32P-Postlabeling Techniques for Adduct Quantification

Methodology and Sensitivity

The 32P-postlabeling assay involves enzymatic digestion of DNA into 3′-monophosphates, followed by enrichment of adducted nucleotides via nuclease P1 or butanol extraction [5]. Adducts are labeled with [γ-32P]ATP and resolved using multi-dimensional thin-layer chromatography (TLC) [3]. This technique achieves sensitivity down to 1 adduct per 10^10 nucleotides, making it suitable for detecting low-level exposures [5]. However, variability in labeling efficiency—particularly for bulky adducts like dG-C8-ABP—can lead to underestimation by up to 50% compared to mass spectrometry [3].

Applications and Limitations

In a study comparing 32P-postlabeling with ESI-MS, the former detected only 0.84 dG-C8-ABP adducts per 10^8 nucleotides in mouse liver DNA, whereas ESI-MS measured 19 adducts per 10^8 nucleotides [3]. This discrepancy arises from incomplete enzymatic digestion and differential phosphorylation efficiencies [5]. Despite these limitations, 32P-postlabeling remains widely used for its ability to screen complex mixtures of adducts without prior structural knowledge [5].

Mass Spectrometric Analysis of Carcinogen-DNA Interactions

Nano-LC Microelectrospray Mass Spectrometry

A validated nano-liquid chromatography (nano-LC) microelectrospray assay quantifies dG-C8-ABP with a limit of detection of 27 fg on-column [2]. This method employs stable isotope-labeled internal standards (e.g., [^15N5]-dG-C8-ABP) to correct for matrix effects, achieving precision within ±10% [2]. Applications in human TK6 cells revealed a linear relationship between adduct levels (18–500 adducts per 10^9 nucleotides) and mutations at the TK locus [2].

High-Resolution Adductomics

High-resolution mass spectrometry (HRMS) platforms, such as quadrupole-time-of-flight (Q-TOF) and Orbitrap systems, enable untargeted adductomics [5]. By monitoring neutral losses of 116 Da (characteristic of deoxyribose cleavage), these systems identify novel adducts in biological samples [5]. For example, HRMS detected dG-C8-ABP in human prostate tissue alongside lipid peroxidation-derived adducts, underscoring its utility in exposome research [5].

Comparative Validation of Immunoassay vs. Chromatographic Methods

Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA)

DELFIA employs polyclonal antibodies raised against dG-C8-ABP-phthalate conjugates, achieving semi-quantitative detection via time-resolved fluorescence [3]. In comparative studies, DELFIA overestimated adduct levels by 3–4 fold compared to ESI-MS, likely due to cross-reactivity with structurally similar adducts [3]. However, its high throughput (96 samples per run) makes it suitable for large-scale biomonitoring [5].

Methodological Concordance and Discordance

A head-to-head evaluation of 32P-postlabeling, DELFIA, and ESI-MS revealed significant inter-method variability [3] [5]. While ESI-MS provided the most accurate absolute quantification, DELFIA and 32P-postlabeling offered cost and throughput advantages, respectively [5]. The table below summarizes key performance metrics:

| Method | Sensitivity (adducts/10^8 nucleotides) | Throughput | Structural Specificity |

|---|---|---|---|

| 32P-Postlabeling | 1–10 | Moderate | Low |

| DELFIA | 10–100 | High | Moderate |

| LC-ESI-MS | 0.1–1 | Low | High |

Physical Description

Solid

COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS PURPLE ON EXPOSURE TO AIR.

Colorless crystals with a floral odor.

Colorless crystals with a floral odor. [Note: Turns purple on contact with air.]

Color/Form

Leaflets from alcohol or water

Colorless to yellowish-brown crystals or light brown solid

XLogP3

Boiling Point

302.0 °C

302 °C

576°F

Flash Point

113 °C (235 °F) - closed cup

153 °C (closed cup)

113 °C c.c.

>235°F

Vapor Density

Relative vapor density (air = 1): 5.8

Density

1.16 at 68 °F (20 °C)

1.2 g/cm³

1.16

LogP

log Kow = 2.86 at pH 7.5

2.86

2.9

Odor

Characteristic odo

Melting Point

53.5 °C

51.0 °C

53.5°C

53 °C

127°F

UNII

Related CAS

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

3.2X10-4 mm Hg at 25 °C /Extrapolated/

Vapor pressure, Pa at 25 °C: 0.077

1 mmHg at 227°F

(227°F): 1 mmHg

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

General Manufacturing Information

It is no longer manufactured in most countries because of /carcinogenic effect/... .

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4-biphenylamine; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 4-biphenylamine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 2 ug/L.

Clinical Laboratory Methods

Exposure to 4-aminobiphenyl (4-ABP), an environmental and tobacco smoke carcinogen that targets the bladder urothelium, leads to DNA adduct formation and cancer development. Two major analytical challenges in DNA adduct analysis of human samples have been limited sample availability and the need to reach detection limits approaching the part-per-billion threshold. By operating at nano-flow rates and incorporating a capillary analytical column in addition to an online sample enrichment step, we have developed a sensitive and quantitative HPLC-MS/MS method appropriate for the analysis of such samples. This assay for the deoxyguanosine adduct of 4-ABP (dG-C8-4-ABP) gave mass detection limits of 20 amol in 1.25 ug of DNA (5 adducts in 10(9) nucleosides) with a linear range of 70 amol to 70 fmol. 4-ABP-exposed human bladder cells and rat bladder tissue were analyzed in triplicate, and higher dose concentrations led to increased numbers of detected adducts. It was subsequently established that sample requirements could be further reduced to 1 ug digestions and the equivalent of 250 ng DNA per injection for the detection of low levels of dG-C8-4-ABP in a matrix of exfoliated human urothelial cell DNA. This method is appropriate for the characterization and quantification of DNA adducts in human samples and can lead to a greater understanding of their role in carcinogenesis and also facilitate evaluation of chemopreventive agents.

We describe here a hemoglobin adduct assay applied to an analysis of samples from smokers and nonsmokers. The assay includes a sensitive method for quantification of orthotoluidine 2-aminonaphthylene, and 3- and 4-aminobiphenyl hemoglobin adducts in human blood using capillary gas chromatography-tandem mass spectrometry. Basic hydrolysis and derivatization with pentafluoropropionic acid anhydride are followed by programmable temperature vaporization and pseudo on-column capillary gas chromatography with positive electron ionization tandem mass spectrometry analysis. Standard deviation of calibration curves (n = 6) shows that the limits of detection for o-toluidine, 2-aminonaphthylene, and 3- and 4-aminobiphenyl were 0.23, 0.39, 0.30, and 0.24 pg total on-column, respectively. The effective working limit of detection is estimated at approximately 5.22 pg/g Hb and 18.73 pg/g Hb for 4-aminobiphenyl and 2-aminonaphthylene, respectively. In a group that was predominately male and African-American, the level of 4-aminobiphenyl Hb adducts was significantly different between smokers and nonsmokers. Among 93 nonsmokers with serum cotinine concentrations less than 10 ng/mL, the geometric mean (95% CI) concentration of 4-aminobiphenyl was 29.9 pg/g hemoglobin (Hb; 29.4 to 30.4). Conversely, in 100 smokers the 4-aminobiphenyl adducts geometric mean concentration was significantly greater at 73.0 pg/g Hb (72.6 to 73.4). 4-Aminobiphenyl hemoglobin adduct and serum cotinine concentrations were correlated (r=0.496; p<0.0001; n=193). In 15% of smokers, 3-aminobiphenyl was detected at low concentration. Adduct levels of 2-aminonaphthylene and ortho-toluidine were not significantly different between the smoker and nonsmoker participants. Our study shows that 4-aminobiphenyl Hb adducts remain the preferred biomarker for identifying people exposed to aromatic amines from tobacco smoke.

The aromatic amine 4-aminobiphenyl (4-ABP) is present in tobacco smoke. In humans, it is also a known bladder carcinogen. We describe here a method for the quantification of total 4-ABP in urine using capillary gas chromatography/tandem mass spectrometry, with an effective detection limit in urine samples of approximately 0.87 pg/mL. We also examined the efficiency of chemical or enzymatic hydrolysis of urinary aromatic amine metabolites. Although we found acidic or basic hydrolysis effective, we found enzymatic hydrolysis (beta-glucuronidase with either Escherichia coli or Helix pomatia) ineffective. As part of this work, we also confirm the presence of N-acetyl-4-ABP and 4-ABP glucuronide in human urine samples from smokers. These metabolites have been reported in animal studies, but previously they have not been identified in human samples. These metabolites, however, were found to be unstable and thus infeasible for biomonitoring. The final validated urinary total 4-ABP assay was applied to the analysis of samples from smokers and nonsmokers, whose status was confirmed from cotinine EIA measurements. Among 41 confirmed nonsmokers, the geometric mean (95% CI) of 4-ABP concentration was 1.64 pg/mg creatinine (1.30-2.07). Conversely, in 89 smokers, the geometric mean of 4-ABP concentration was significantly greater, at 8.69 pg/mg creatinine (7.43-10.16), p<0.001. Our results indicate that following tobacco smoke exposure, total urinary 4-ABP is a reliable biomarker for exposure to this carcinogen.

For more Clinical Laboratory Methods (Complete) data for 4-BIPHENYLAMINE (8 total), please visit the HSDB record page.

Storage Conditions

Store in a secure poison location. ... Store in accordance with OSHA Standard 1910.1011. Storage area should be marked, regulated, and maintained under negative pressure. Keep away from heat and sources of ignition, oxidizers.

/Store/ Separated from strong oxidants. Well closed

Interactions

Administration of a dietary supplement of 6 g d,l-tryptophan/day for 4 1/2 yr following the administration of a single dose of 50 mg 4-aminobiphenyl/kg produced a bladder tumor in 1 of 4 beagle dogs. No tumors were observed in 6 dogs given the same dose of 4-aminobiphenyl without supplemental tryptophan. Experiment suggest that d,l-tryptophan plays as role as a co-carcinogen or promoter in the induction of bladder cancer.

Stability Shelf Life

Dates

Propolis alleviates 4-aminobiphenyl-induced oxidative DNA damage by inhibition of CYP2E1 expression in human liver cells

Eva Ari Wahyuni, Chien Yi Chen, Huery Nuo Wu, Chih-Ching Chien, Ssu-Ching ChenPMID: 33847444 DOI: 10.1002/tox.23147

Abstract

4-Aminobiphenyl (4-ABP) may cause DNA damage in human liver cells (HepG2 and L-02). Propolis exhibits antioxidant properties through reactive oxygen species (ROS) scavenging. We determined the effects of propolis in alleviating 4-ABP -induced DNA damage using the comet assay. Results revealed that propolis could significantly alleviated oxidative damaged DNA by 4-ABP. Furthermore, we proved that inhibition of cytochrome P450 2E1 (CYP2E1) expression by propolis could contribute to the decreased oxidative DNA damage in the treated cells, as the conversion of 4-ABP into its metabolite, N-hydroxy-ABP (HOABP), was blocked; after all, HOABP showed more genotoxic than its parent chemical, 4-ABP. With the homologous recombination assay, propolis failed to induce DNA repair enzymes. Furthermore, the expression of RAD51, Ku70/Ku80, and OGG1 in treated cells were determined with the western blot, revealing that the expression of these protein were unchanged in comparison with those in nontreated cells. However, propolis could protect the treated cells from DNA damage. In conclusion, propolis could antagonize 4-ABP-induced oxidative DNA damage though the removal of ROS and inhibition of CYP2E1 expression in the treated cells.4-Aminobiphenyl suppresses homologous recombination repair by a reactive oxygen species-dependent p53/miR-513a-5p/p53 loop

Heng-Dao Lin, Chao-Ling Yao, Wei-Jen Ou, Yueh-Hsia Luo, Ssu Ching ChenPMID: 32905825 DOI: 10.1016/j.tox.2020.152580

Abstract

4-Aminobiphenyl (4-ABP), a well-known human carcinogen, can cause oxidative DNA damage and induce miR-513a-5p. However, the interplay between miR-513a-5p and DNA damage remains unclear. In our result of ChIP assay, we speculated that p53 as transcription factor could regulate miR-513a-5p expression. In addition, we found that miR-513a-5p-induced by 4-ABP could suppress p53 expression and HR repair activity. On the other hand, the levels of p53, miR-513a-5p, and γH2AX were attenuated by 5 mM N-acetyl-l-cysteine (NAC) pretreatment, indicating that the reactive oxygen species (ROS)-dependent p53-miR-513a-5p was involved in DSB repair in 4-ABP-treated cells. These findings indicated that the ROS/p53/miR-513a-5p/p53 loop axis plays a relevant role in regulating HR repair which may facilitate our understanding of molecular mechanisms regarding how miR-513a-5p impacts DSB repair in 4-ABP-treated cells.4-Aminobiphenyl inhibits the DNA homologous recombination repair in human liver cells: The role of miR-630 in downregulating RAD18 and MCM8

Heng-Dao Lin, Fang-Zong Wang, Chia-Yun Lee, Chung-Yi Nien, Yi-Kuan Tseng, Chao-Ling Yao, Ssu Ching ChenPMID: 32433928 DOI: 10.1016/j.tox.2020.152441

Abstract

4-Aminobiphenyl (4-ABP), a well-known human carcinogen, has been shown to cause oxidative DNA damage and induce miR-630 expression in HepG2 cells treated with 18.75 μM-300 μM for 24 h. However, the underlying mechanism regarding the epigenetic regulation of miR-630 on DNA damage repair in liver cells is still not understood and needs to be investigated. In present study, our results showed that miR-630 was upregulated, resulting in mediating a decrease of DNA homologous recombination (HR) repair in L-02, HepG2 or Hep3B cells. Results from a luciferase reporting experiment showed that RAD18 and MCM8 were the potential targets of miR-630 during DNA damage induction. The downregulation of RAD18 or MCM8 by miR-630 was accompanied by inhibition of HR repair. Conversely, inhibiting miR-630 enhanced the expression of RAD18 and MCM8, and rescued HR repair. Additionally, we proved that the transcription factor CREB was related to miR-630 biogenesis in liver cells. Moreover, the levels of CREB, miR-630 expression, and double-strand breaks (DSBs) were attenuated by 5 mM N-acetyl-L-cysteine (NAC) pretreatment, indicating that reactive oxygen species (ROS)-dependent CREB-miR-630 was involved in DSB repair. These findings indicated that the ROS/CREB/-miR-630 axis plays a relevant role in the regulation of RAD18 and MCM8 in HR repair, which may facilitate our understanding of molecular mechanisms regarding the role of miR-630 downregulating DNA damage repair in liver cells.Thin-layer chromatography combined with surface-enhanced Raman scattering for rapid detection of benzidine and 4-aminobiphenyl in migration from food contact materials based on gold nanoparticle doped metal-organic framework

Guohui Cai, Kun Ge, Xiaoyan Ouyang, Yuling Hu, Gongke LiPMID: 32306540 DOI: 10.1002/jssc.202000145

Abstract

In this work, a rapid and sensitive thin-layer chromatography combined with surface-enhanced Raman spectroscopy method was established for rapid detection of benzidine and 4-aminobiphenyl in migration from food contact materials based on Au nanoparticle doped metal-organic framework. Benzidine and 4-aminobiphenyl were firstly separated by thin-layer chromatography to solve the limitation of their overlapping Raman peaks. Then the target molecules were monitored by adding AuNPs/MIL-101(Cr) on the sample spots. Under the optimum conditions, the concentration of benzidine and 4-aminobiphenyl can be quantitatively measured in the range of 2.0-20.0 and1.0-15.0 μg/L, respectively with good linear relationship, and the limits of detection were 0.21 and 0.23 μg/L, respectively. Furthermore, the developed method was applied to analyze benzidine and 4-aminobiphenyl in migration of different food contact materials. The recoveries of benzidine and 4-aminobiphenyl for migration of food contact materials, including paper cups, polypropylene food containers, and polyethylene glycol terephthalate bottles, were 80.6-116.0 and 80.7-118% with relative standard deviations of 1.1-9.1 and 3.1-9.9%, respectively. Surface-enhanced Raman scattering detection was performed conveniently in the on-plate mode without additional elution process. The method shows great potential in rapid monitoring of hazardous substances with overlapping characteristic Raman peaks in food contact materials.Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen

Shuang Wang, Daniel Hanna, Kim S Sugamori, Denis M GrantPMID: 31075357 DOI: 10.1016/j.pharmthera.2019.05.004

Abstract

Aromatic amines are an important class of human carcinogens found ubiquitously in our environment. It is estimated that 1 in 8 of all known or suspected human carcinogens is or can be converted into an aromatic amine, making the elucidation of their mechanisms of toxicity a top public health priority. Decades of research into aromatic amine carcinogenesis revealed a complex bioactivation process where Phase I and Phase II drug metabolizing enzymes catalyze N-oxidation and subsequent conjugation reactions generating the highly electrophilic nitrenium intermediate that reacts with and forms adducts on cellular macromolecules. Although aromatic amine-DNA adducts were believed to be the main driver of cancer formation, several studies have reported a lack of correlation between levels of DNA adducts and tumors. Using genetically modified mouse models, our laboratory and others observed several instances where levels of conventionally measured DNA adducts failed to correlate with liver tumor incidence following exposure to the model aromatic amine procarcinogen 4-aminobiphenyl. In this review we first provide a historical overview of the studies that led to a proposed mechanism of carcinogenesis caused by aromatic amines, where their bioactivation to form DNA adducts represents the central driver of this process. We then highlight recent mechanistic studies using 4-aminobiphenyl that are inconsistent with this mechanism which suggest novel drivers of aromatic amine carcinogenesis.N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes

Mariam R Habil, Mark A Doll, David W HeinPMID: 31895247 DOI: 10.1097/FPC.0000000000000394

Abstract

Arylamine N-acetyltransferases are xenobiotic-metabolizing enzymes responsible for detoxification of many drugs and carcinogens. Two N-acetyltransferase proteins (NAT1 and NAT2) are expressed in humans and they both N-acetylate aromatic amine carcinogens such as 4-aminobiphenyl. Arylamines such as 4-aminobiphenyl represent a large class of chemical carcinogens. Exposure to 4-aminobiphenyl occurs in the chemical, dye and rubber industries as well as in hair dyes, paints, and cigarette smoke. NAT2 is subject to a genetic polymorphism resulting in rapid, intermediate and slow acetylator phenotypes. We investigated the role of the NAT2 genetic polymorphisms on the N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes in which NAT2 genotype and deduced phenotype were determined. Differences in sulfamethazine (selectively N-acetylated via NAT2) and 4-aminobiphenyl (N-acetylated by both NAT1 and NAT2) N-acetylation rates among rapid, intermediate, and slow NAT2 acetylator genotypes were tested for significance by one-way analysis of variance. In vitro 4-aminobiphenyl N-acetyltransferase activities differed significantly between rapid, intermediate and slow acetylators at 10 µM (P = 0.0102) or 100 µM (P = 0.0028). N-acetylation of 4-aminobiphenyl in situ also differed significantly between human hepatocytes from rapid, intermediate, and slow acetylators at 10 µM (P = 0.0015) and 100 µM (P = 0.0216). A gene dose-response relationship was exhibited as intermediate acetylators catalyzed 4-aminobiphenyl N-acetylation both in vitro and in situ at rates arithmetically between rapid and slow acetylators. In conclusion, N-acetylation of 4-aminobiphenyl is NAT2 genotype-dependent in human hepatocytes. These results suggest refinement of the exposure limit and safety for arylamine carcinogens according to NAT2 genotype.RSK-3 promotes cartilage regeneration via interacting with rpS6 in cartilage stem/progenitor cells

Shuai Zhang, Md Rana Hamid, Ting Wang, Jinqi Liao, Liru Wen, Yan Zhou, Pengfei Wei, Xuenong Zou, Gang Chen, Junhui Chen, Guangqian ZhouPMID: 32550912 DOI: 10.7150/thno.44875

Abstract

Cartilage stem/progenitor cells (CSPC) are a promising cellular source to promote endogenous cartilage regeneration in osteoarthritis (OA). Our previous work indicates that ribosomal s6 kinase 3 (RSK-3) is a target of 4-aminobiphenyl, a chemical enhancing CSPC-mediated cartilage repair in OA. However, the primary function and mechanism of RSK-3 in CSPC-mediated cartilage pathobiology remain undefined.We systematically assessed the association of RSK-3 with OA in three mouse strains with varying susceptibility to OA (MRL/MpJ>CBA>STR/Ort), and also RSK-3

mice. Bioinformatic analysis was used to identify the possible mechanism of RSK-3 affecting CSPC, which was further verified in OA mice and CSPC with varying RSK-3 expression induced by chemicals or gene modification.

We demonstrated that the level of RSK-3 in cartilage was positively correlated with cartilage repair capacities in three mouse strains (MRL/MpJ>CBA>STR/Ort). Enhanced RSK-3 expression by 4-aminobiphenyl markedly attenuated cartilage injury in OA mice and inhibition or deficiency of RSK-3 expression, on the other hand, significantly aggravated cartilage damage. Transcriptional profiling of CSPC from mice suggested the potential role of RSK-3 in modulating cell proliferation. It was further shown that the in vivo and in vitro manipulation of the RSK-3 expression indeed affected the CSPC proliferation. Mechanistically, ribosomal protein S6 (rpS6) was activated by RSK-3 to accelerate CSPC growth.

RSK-3 is identified as a key regulator to enhance cartilage repair, at least partly by regulating the functionality of the cartilage-resident stem/progenitor cells.

Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells

Medjda Bellamri, Lihua Yao, Radha Bonala, Francis Johnson, Linda B Von Weymarn, Robert J TureskyPMID: 31203411 DOI: 10.1007/s00204-019-02486-7

Abstract

Occupational and tobacco exposure to aromatic amines (AAs) including 4-aminobiphenyl (4-ABP) and 2-naphthylamine (2-NA) are associated with bladder cancer (BC) risk. Several epidemiological studies have also reported a possible role for structurally related heterocyclic aromatic amines (HAAs) formed in tobacco smoke or cooked meats with BC risk. We had screened for DNA adducts of 4-ABP, 2-NA, and several prominent HAAs formed in tobacco smoke or grilled meats including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylmidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-9H-pyrido[2,3-b]indole (AαC) in the bladder DNA of BC patients, using liquid chromatography/mass spectrometry. We detected DNA adducts of 4-ABP, but not adducts of the other carcinogens. In this study, we have examined the capacity of RT4 cells, an epithelial human bladder cell line, to bioactivate AAs and HAAs to DNA damaging agents, which may contribute to BC. 4-ABP and AαC formed DNA adducts, but DNA adducts of 2-NA, PhIP, and MeIQx were not detected. 4-ABP DNA adducts were formed at tenfold higher levels than AαC adducts. Pretreatment of RT4 cells with α-naphthoflavone (1-10 µM), a specific cytochrome P450 1 (CYP1) inhibitor, decreased AαC adduct formation by 50% but did not affect the level of 4-ABP adducts. However, cell pretreatment with 8-methoxypsoralen (0.1-1 µM), a potent inhibitor of CYP2A, resulted in a 90% decrease of 4-ABP DNA adducts levels. These data signify that CYP2A and CYP1A isoforms expressed in the target urothelium bioactivate 4-ABP and AαC, respectively, and may be a critical feature of aromatic amine-induced urinary bladder carcinogenesis. The bioactivation of other tobacco and environmental AAs by bladder CYPs and their ensuing bladder DNA damage warrants further study.Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration

Shuai Zhang, Peilin Hu, Tao Liu, Zhen Li, Yongcan Huang, Jinqi Liao, Md Rana Hamid, Liru Wen, Ting Wang, Cuiping Mo, Mauro Alini, Sibylle Grad, Tianfu Wang, Di Chen, Guangqian ZhouPMID: 31695756 DOI: 10.7150/thno.38182

Abstract

The small molecule Kartogenin (KGN) promotes cartilage regeneration in osteoarthritis (OA) by activating stem cells differentiation, but its pharmacological mode-of-action remains unclear. KGN can be cleaved into 4-aminobiphenyl (4-ABP) and phthalic acid (PA) following enzymolysis of an amide bond. Therefore, this study investigated whether 4-ABP or PA exerted the same action as KGN.KGN, 4-ABP and PA were analyzed in cartilage of mice after oral, intravenous or intra-articular administration of KGN by liquid chromatography-mass spectrometry method. Their effect on proliferation and chondrogenic differentiation of mesenchymal stem cells (MSC) was evaluated

. Furthermore, their effect on cartilage preservation was tested in mice OA model induced by destabilization of medial meniscus. OA severity was quantified using OARSI histological scoring. Transcriptional analysis was used to find the possible targets of the chemicals, which were further validated.

We demonstrated that while oral or intra-articular KGN delivery effectively ameliorated OA phenotypes in mice, only 4-ABP was detectable in cartilage. 4-ABP could induce chondrogenic differentiation and proliferation of MSC

and promote cartilage repair in OA mouse models mainly by increasing the number of CD44

/CD105

stem-cell and prevention of matrix loss. These effect of 4-ABP was stronger than that of KGN. Transcriptional profiling of 4-ABP-stimulated MSC suggested that

and the PI3K-Akt pathway were 4-ABP targets; 4-ABP could activate the PI3K-Akt pathway to promote MSC proliferation and repair OA injury, which was blocked in

knockdown MSC or

deficient mice

4-ABP bio-distribution in cartilage promotes proliferation and chondrogenic differentiation of MSC, and repairs osteoarthritic lesions via PI3K-Akt pathway activation.